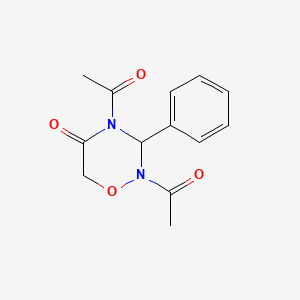
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one is a heterocyclic compound that belongs to the class of oxadiazinanones. These compounds are characterized by a six-membered ring containing oxygen and nitrogen atoms. The unique structure of this compound makes it an interesting subject for scientific research due to its potential bioactivity and versatility in synthetic chemistry.
Métodos De Preparación
The synthesis of 2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one typically involves the [3 + 3] cycloaddition of in situ generated azaoxyallyl cations with nitrones. This reaction is carried out in the presence of sodium carbonate (Na₂CO₃) as a base. The azaoxyallyl cations are generated from α-halohydroxamates, which then react with nitrones to form the desired oxadiazinanone derivatives. The reaction proceeds under mild conditions and yields the target compound in good to excellent yields (56-99%) .
Análisis De Reacciones Químicas
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazinanone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazinanone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄).
Aplicaciones Científicas De Investigación
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential bioactivity, making it a candidate for biological studies.
Medicine: Due to its unique structure, it may have potential therapeutic applications, although further research is needed.
Industry: The compound can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one involves its interaction with molecular targets in biological systems. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form hydrogen bonds and its conformational flexibility play a crucial role in its bioactivity .
Comparación Con Compuestos Similares
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one can be compared with other oxadiazinanone derivatives, such as:
3-Phenyl-1,4,2-dioxazol-5-one: This compound has a similar structure but differs in the position and type of substituents.
2-Methyl-2-phenyl-1,3,4-oxadiazinan-5-one: Another similar compound with different substituents and potential bioactivity. The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties .
Propiedades
Número CAS |
83395-46-4 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2,4-diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)14-12(18)8-19-15(10(2)17)13(14)11-6-4-3-5-7-11/h3-7,13H,8H2,1-2H3 |
Clave InChI |
OMKHYSWUWNAZJF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(N(OCC1=O)C(=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)

![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
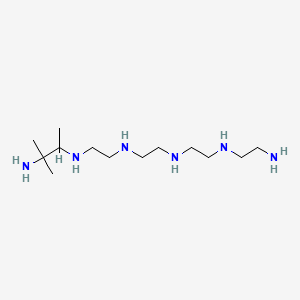
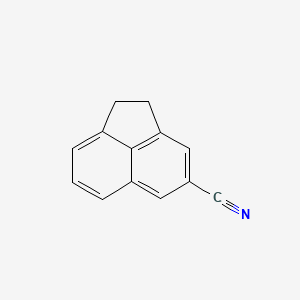
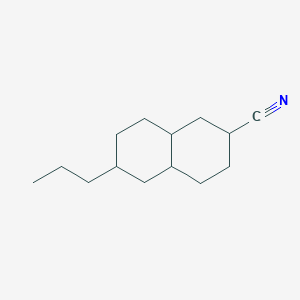
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
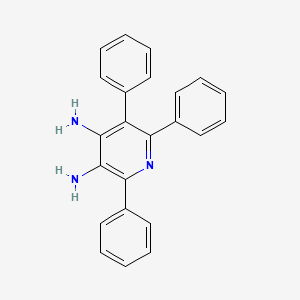
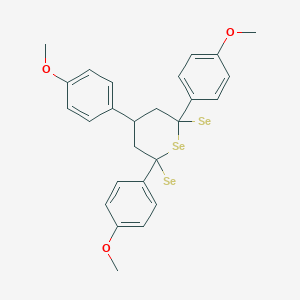
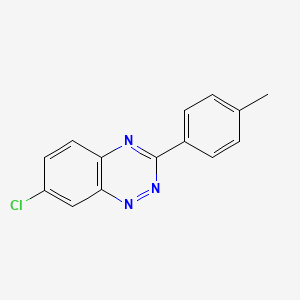
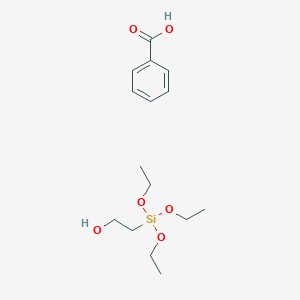

![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
